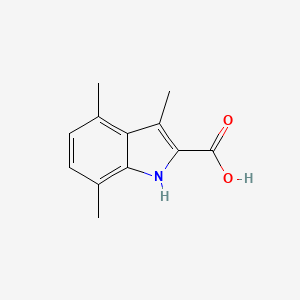

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,7-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCTUIGGRCPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390196 | |

| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-79-6 | |

| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document also presents information on closely related indole-2-carboxylic acid derivatives to offer a comparative context for potential characteristics and biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the current knowledge gaps for this specific molecule.

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and presence in numerous natural products and pharmaceutical agents. The indole-2-carboxylic acid scaffold, in particular, serves as a key building block in the synthesis of various biologically active molecules. This guide focuses specifically on the chemical properties of this compound, a substituted member of this important family.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, fundamental identifiers and calculated properties have been established.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| CAS Number | 876715-79-6 | [2][3] |

| SMILES | Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O | [1] |

| InChI | 1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | [1] |

Table 2: Comparative Physicochemical Properties of Related Indole-2-carboxylic Acids

| Property | Indole-2-carboxylic acid | 3-Methyl-1H-indole-2-carboxylic acid |

| CAS Number | 1477-50-5 | 10590-73-5 |

| Melting Point | 205 - 209 °C | Not Available |

| Solubility in Water | 719.9 mg/L @ 25 °C (estimated) | Not Available |

| logP | 2.31 | 2.3 (Computed) |

Data for Indole-2-carboxylic acid sourced from Cheméo and The Good Scents Company. Data for 3-Methyl-1H-indole-2-carboxylic acid sourced from PubChem.

Spectral Data Analysis

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. For comparative analysis, researchers can refer to the spectral data of unsubstituted indole-2-carboxylic acid and its other methylated derivatives. The presence of the carboxylic acid, indole ring, and methyl groups would be expected to yield characteristic signals.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general synthetic routes for indole-2-carboxylic acids are well-established. A common approach involves the Fischer indole synthesis or other cyclization strategies from appropriately substituted anilines and pyruvate derivatives.

A plausible synthetic workflow for substituted indole-2-carboxylic acids is outlined below. This generalized protocol is for illustrative purposes and would require optimization for the specific target compound.

Generalized Synthetic Workflow for Substituted Indole-2-Carboxylic Acids

Caption: Generalized workflow for the synthesis of indole-2-carboxylic acids.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound have not been identified. However, the broader class of indole-2-carboxylic acid derivatives has been investigated for a range of therapeutic applications. These include roles as antagonists for the strychnine-insensitive glycine binding site, inhibitors of HIV-1 integrase, and as agents with potential anti-cancer and anti-tuberculosis properties.[4][5][6] The specific substitution pattern of methyl groups on the indole ring of this compound will undoubtedly influence its pharmacological profile, including receptor binding affinity, metabolic stability, and overall efficacy.

The general role of indole derivatives in the drug discovery pipeline is illustrated in the following diagram.

Indole Derivatives in Drug Discovery

Caption: The role of indole derivatives in the drug discovery process.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifiers are known, but a significant gap exists in the publicly available, experimentally determined physicochemical and biological data. The information provided on related indole-2-carboxylic acids suggests that this compound could be of interest for further investigation in medicinal chemistry and drug discovery. Future research should focus on the synthesis and full characterization of this molecule, including the determination of its melting point, solubility, pKa, and comprehensive spectral analysis. Subsequent biological screening could then elucidate its potential therapeutic applications, building upon the rich pharmacological history of the indole scaffold.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 876715-79-6 [chemicalbook.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid and its Analogs

Disclaimer: Publicly available scientific literature and experimental data for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid (CAS Number: 876715-79-6) are scarce. This guide provides a comprehensive overview of the core indole-2-carboxylic acid scaffold, utilizing data and methodologies from closely related analogs to serve as a representative technical resource for researchers, scientists, and drug development professionals.

Introduction to Indole-2-Carboxylic Acid Derivatives

Indole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The indole-2-carboxylic acid moiety, in particular, serves as a versatile pharmacophore and a key building block in the synthesis of complex therapeutic agents.[4] Compounds featuring this scaffold have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Recent studies have highlighted their potential as potent inhibitors of enzymes crucial to viral replication, such as HIV-1 integrase, and as antagonists for inflammatory pathway receptors like the cysteinyl-leukotriene receptor 1 (CysLT1).[5][6][7]

This document outlines the physicochemical properties of the target compound, general synthetic routes for this class of molecules, potential mechanisms of action based on related derivatives, and detailed experimental protocols for their evaluation.

Physicochemical and Structural Data

While detailed experimental data for this compound is limited, its basic properties have been reported. The following table summarizes this information, supplemented with computed properties for the parent indole-2-carboxylic acid for comparison.

| Property | This compound | Indole-2-carboxylic acid (Parent Scaffold) |

| CAS Number | 876715-79-6[8] | 1477-50-5[9][10] |

| Molecular Formula | C₁₂H₁₃NO₂[11] | C₉H₇NO₂[10] |

| Molecular Weight | 203.24 g/mol [11] | 161.16 g/mol [10] |

| IUPAC Name | This compound | 1H-indole-2-carboxylic acid[10] |

| Canonical SMILES | Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O[11] | C1=CC=C2C(=C1)C=C(N2)C(=O)O[10] |

| LogP (Computed) | - | 2.31[10] |

Synthesis and Experimental Workflow

The synthesis of substituted indole-2-carboxylic acids can be achieved through several established organic chemistry reactions. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system from a phenylhydrazine and an aldehyde or ketone. For 2-carboxyindoles, a Japp–Klingemann reaction followed by Fischer cyclization is a common and effective route.

General Synthesis Pathway

A representative synthesis for a substituted indole-2-carboxylic acid derivative often begins with a diazonium salt, which undergoes a Japp-Klingemann reaction with a β-ketoester. The resulting hydrazone is then subjected to thermal or acid-catalyzed cyclization (Fischer indole synthesis) to form the indole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: General workflow for the synthesis of indole-2-carboxylic acid derivatives.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol is a representative example for synthesizing an indole-2-carboxylic acid derivative.

-

Diazotization: Dissolve the starting substituted aniline (1.0 eq) in a solution of 3M HCl. Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Japp-Klingemann Reaction: In a separate flask, dissolve a β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate, 1.0 eq) in ethanol. Cool to 0°C and add a solution of sodium hydroxide to form the enolate. Slowly add the previously prepared diazonium salt solution to the β-ketoester solution. Allow the reaction to stir and warm to room temperature over 2 hours. The resulting phenylhydrazone intermediate often precipitates and can be collected by filtration.

-

Cyclization: Suspend the dried phenylhydrazone intermediate (1.0 eq) in ethanol or acetic acid. Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid. Heat the mixture to reflux (typically 80-120°C) for 2-4 hours, monitoring the reaction by TLC.

-

Purification & Hydrolysis: After cooling, pour the reaction mixture into ice water to precipitate the crude indole-2-carboxylate ester. Collect the solid by filtration. Purify the ester using column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Final Product Formation: Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water. Add an excess of lithium hydroxide (3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the final indole-2-carboxylic acid product. Collect the solid by filtration, wash with water, and dry under vacuum.

Biological Activity and Signaling Pathway

While the specific biological target of this compound is not documented, numerous derivatives from this class have been identified as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .[5][6]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. The enzyme's active site contains two crucial magnesium ions (Mg²⁺). INSTIs function by chelating these metal ions, preventing the catalytic strand transfer reaction. The indole-2-carboxylic acid scaffold is an effective chelating agent, where the nitrogen of the indole ring and the oxygen atoms of the carboxyl group coordinate with the Mg²⁺ ions, disrupting the enzyme's function.[5][6] Further substitutions on the indole core can enhance binding affinity by forming interactions with hydrophobic pockets near the active site.[6]

Caption: Mechanism of HIV-1 integrase inhibition by an indole-2-carboxylic acid derivative.

In Vitro Activity Data (Representative)

The following table presents hypothetical, yet representative, in vitro activity data for a lead indole-2-carboxylic acid compound against HIV-1 integrase, based on published data for analogs.[6]

| Assay Type | Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀, Vero Cells, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Integrase Strand Transfer | Recombinant HIV-1 IN | 0.15 | > 100 | > 667 |

| Antiviral Activity (Cell-based) | HIV-1 (Strain IIIB) | 0.52 | > 100 | > 192 |

Key Experimental Protocols

Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol measures the ability of a compound to inhibit the strand transfer step of HIV integration in a biochemical assay.

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂.

-

Enzyme: Recombinant full-length HIV-1 integrase, diluted in assay buffer.

-

Substrates: Donor DNA (oligonucleotide mimicking the viral DNA end) and Target DNA (oligonucleotide mimicking host DNA), labeled with biotin and a fluorophore (e.g., FAM), respectively.

-

-

Assay Procedure:

-

Add 2 µL of the test compound (in DMSO, various concentrations) to the wells of a 384-well plate.

-

Add 10 µL of the integrase enzyme solution to each well and incubate for 30 minutes at room temperature to allow for pre-binding.

-

Initiate the reaction by adding 10 µL of a substrate mixture containing both the donor and target DNA.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Detection and Analysis:

-

Stop the reaction by adding an EDTA solution.

-

Transfer the contents to a streptavidin-coated plate to capture the biotin-labeled donor DNA.

-

Wash the plate to remove unbound target DNA.

-

Read the fluorescence of the captured FAM-labeled target DNA (which is only present if a strand transfer reaction occurred).

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value using a non-linear regression curve fit.

-

Protocol: Cell Viability (MTT) Assay

This protocol assesses the general cytotoxicity of the compound against a mammalian cell line (e.g., Vero or HEK293T).

-

Cell Plating: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add the test compound at various concentrations (serially diluted in culture medium) to the wells. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) by plotting the data and using non-linear regression.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications | Molecules | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 876715-79-6 [chemicalbook.com]

- 9. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 10. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Physical Properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and natural products, making its derivatives, such as the titular compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on structurally related molecules.

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as such.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [Amerigo Scientific, Santa Cruz Biotechnology] |

| Molecular Weight | 203.24 g/mol | [Amerigo Scientific, Santa Cruz Biotechnology] |

| Predicted Boiling Point | 423.9 ± 40.0 °C | |

| Predicted Density | 1.245 ± 0.06 g/cm³ | |

| Predicted pKa | 4.37 ± 0.30 |

Note: Predicted values are computationally generated and have not been experimentally verified.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical physical property that provides information on the purity of a compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample and capillary tube to ensure accuracy.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and biological testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg).

-

Place the weighed sample into a clean, dry test tube.

-

Add a small, measured volume of the desired solvent (e.g., 100 µL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is soluble at that concentration. Continue adding the solvent in measured increments and repeat the agitation and observation steps to determine the saturation point.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent at the tested concentration.

-

Perform the test with a range of polar and non-polar solvents to establish a solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of a substance are equal. For a carboxylic acid, this represents the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms. Potentiometric titration is a common method for pKa determination.

Apparatus and Reagents:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)

-

Deionized water

Procedure:

-

Dissolve a known amount of this compound in a known volume of deionized water or a suitable co-solvent.

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution and record the initial pH.

-

Begin titrating by adding small, precise volumes of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly and then plateaus, indicating that the neutralization is complete.

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point is the steepest point of the titration curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Experimental Workflow for Physical Property Determination.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the indole-2-carboxylic acid scaffold is present in numerous compounds with significant pharmacological properties. This suggests that the title compound could be a valuable starting point for drug discovery efforts.

Derivatives of indole-2-carboxylic acid have been investigated as:

-

HIV-1 Integrase Inhibitors: The indole core and the C2 carboxyl group have been shown to chelate magnesium ions in the active site of HIV-1 integrase, an essential enzyme for viral replication. Structural modifications on the indole ring can enhance binding and inhibitory activity.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Certain substituted indole-2-carboxylic acids have demonstrated potent and selective antagonism of the CysLT1 receptor.[1] CysLT1 is implicated in the pathophysiology of asthma and other inflammatory conditions.[1]

-

Anticancer Agents: Some indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

-

Antitubercular Agents: Indole-2-carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis.

Given these precedents, this compound could serve as a key intermediate or a lead compound for the development of novel therapeutics in these and other disease areas. Further research is warranted to explore its biological activity profile.

Conclusion

This technical guide has summarized the available and predicted physical properties of this compound and provided detailed protocols for their experimental verification. While specific biological data for this compound is currently lacking, its structural relationship to other pharmacologically active indole-2-carboxylic acid derivatives highlights its potential as a valuable molecule for further investigation in drug discovery and development. The provided experimental workflows offer a clear path for the thorough characterization of this and similar compounds.

References

An In-depth Technical Guide on 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a methylated derivative of the indole-2-carboxylic acid scaffold. The indole core is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of this compound, compiled for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its key identifiers and physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 876715-79-6 | [2] |

| IUPAC Name | This compound | |

| SMILES | Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O | [1] |

| InChI | 1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | [1] |

Synthesis

The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[3][4]

In the case of this compound, the synthesis would proceed via the reaction of 2,5-dimethylphenylhydrazine with pyruvic acid .[5][6]

Proposed Experimental Protocol: Fischer Indole Synthesis

While a specific, detailed protocol for this exact reaction is not documented in the searched literature, a general procedure based on established Fischer indole syntheses can be proposed:

-

Formation of the Phenylhydrazone:

-

Equimolar amounts of 2,5-dimethylphenylhydrazine hydrochloride and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.[5]

-

The mixture is stirred, often at room temperature or with gentle heating, to facilitate the condensation reaction and formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization to the Indole:

-

An acid catalyst is added to the reaction mixture. Common catalysts include strong Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids such as zinc chloride.[3]

-

The mixture is then heated to reflux for a period of several hours. The optimal reaction time and temperature would need to be determined empirically.

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring the mixture into water, which precipitates the crude indole-2-carboxylic acid.

-

-

Purification:

-

The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water.

-

Caption: Fischer Indole Synthesis Workflow.

Spectroscopic Characterization

No specific experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. However, based on the known spectral characteristics of related indole-2-carboxylic acid derivatives, the following key features would be expected:

¹H NMR:

-

Singlets for the three methyl groups.

-

Signals in the aromatic region for the protons on the benzene ring.

-

A broad singlet for the N-H proton of the indole ring.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR:

-

Signals for the three methyl carbons.

-

Multiple signals in the aromatic region for the carbons of the indole ring system.

-

A signal for the carboxylic acid carbonyl carbon.

IR Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

A C=O stretching band for the carboxylic acid.

-

An N-H stretching band for the indole ring.

-

C-H stretching bands for the aromatic and methyl groups.

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of 203.24 g/mol .

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the broader class of indole-2-carboxylic acid derivatives has been investigated for a range of biological activities. These studies provide a basis for predicting the potential therapeutic applications of this specific molecule.

-

Antiviral Activity: Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3][7] The indole scaffold and the C2-carboxylic acid group can chelate with magnesium ions in the active site of the enzyme.

-

Anticancer Activity: Indole compounds are known to modulate multiple cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Derivatives of indole-2-carboxamide have shown antiproliferative activity against various cancer cell lines.

-

Anti-inflammatory and Immunomodulatory Activity: Some substituted indole-2-carboxylic acids have been explored as antagonists of cysteinyl leukotriene receptor 1 (CysLT1), suggesting potential applications in treating inflammatory conditions like asthma.[8] Additionally, derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[5]

-

Antimicrobial Activity: The indole-2-carboxamide scaffold is known to exhibit a broad spectrum of antimicrobial activities, including antitubercular, antibacterial, and antifungal properties.[9]

Caption: Potential Biological Targets.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader family of biologically active indole derivatives. Based on established synthetic methodologies, its preparation via the Fischer indole synthesis is highly feasible. While specific experimental data for this compound is lacking, the known biological activities of related indole-2-carboxylic acids suggest a rich potential for this molecule in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Further research is warranted to synthesize and characterize this compound and to explore its biological profile in detail. This would provide valuable insights for drug development professionals and researchers working on novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

An Examination of Publicly Available Data for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class of molecules.[1] Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the available solubility data and related experimental protocols for this compound. However, a thorough search of the public domain, including scientific literature and chemical databases, reveals a significant lack of specific quantitative data for this particular compound.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| SMILES | Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O | [1] |

| InChI | 1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | [1] |

Solubility Data

Despite extensive searches for quantitative solubility data for this compound in various solvents and at different temperatures, no specific experimental values have been found in the available literature.

While direct data is unavailable, a study on a broad series of 1H-indole-2-carboxamides noted that these compounds generally exhibit low kinetic solubility at a physiological pH of 7.4, typically less than 10 µg/mL .[2] It is important to note that this is a general observation for a class of related but structurally distinct compounds and may not be representative of the specific solubility of this compound. The substitution pattern on the indole ring can significantly influence physicochemical properties, including solubility.

Experimental Protocols for Solubility Determination

The absence of specific solubility data for this compound in the literature means that no detailed experimental protocols for its solubility determination could be cited. However, for researchers intending to determine the solubility of this compound, a general experimental workflow for kinetic solubility assessment is described below. This is a common method used in early drug discovery.

Biological Activity and Signaling Pathways

Current literature searches did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. While other indole-2-carboxylic acid derivatives have been explored for various therapeutic targets, such as CysLT1 antagonists, no such data is available for the trimethylated form .[3]

This technical guide has compiled the currently available information on this compound. A significant gap in the public domain exists regarding its quantitative solubility data and specific experimental protocols for its determination. While general information on related indole compounds suggests potentially low aqueous solubility, dedicated experimental studies are required to ascertain the precise solubility profile of this compound. Furthermore, its biological activities and potential signaling pathway interactions remain unexplored areas for future research. Professionals in drug development and research are encouraged to perform their own experimental evaluations to determine these crucial parameters.

References

The Biological Activity of Trimethyl Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of trimethyl indole derivatives, a class of compounds with significant potential in drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of methyl groups can significantly modulate the pharmacological properties of these molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various trimethyl indole derivatives have been evaluated against a range of targets, including cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from these studies, providing a comparative overview of their potency.

Anticancer Activity

Trimethyl indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through DNA damage or the disruption of microtubule dynamics.

| Compound Class | Derivative | Cell Line | Assay | IC50 | Reference |

| Benzo[e]indole Dyes | 1,1,2-trimethyl-1H-benzo[e]indole derivative | G361 (Melanoma) | Photocytotoxicity | Submicromolar | [1] |

| Indolyl-Thiazolidinones | 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | T47D (Breast) | MTT | 1.93 µM | |

| Indolyl-Thiazolidinones | 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | HL60 (Leukemia) | MTT | Not specified | |

| Indolyl-Thiazolidinones | 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | K562 (Leukemia) | MTT | Not specified | |

| Trisindolines | 5-bromo substituted derivative | MCF-7 (Breast) | MTT | Potent | [2] |

| Trisindolines | 5-bromo substituted derivative | HT-29 (Colon) | MTT | Potent | [2] |

Antimicrobial Activity

Certain trimethyl indole derivatives, particularly tris(1H-indol-3-yl)methylium salts, exhibit potent antimicrobial activity against a range of bacteria and fungi. Their proposed mechanism involves the disruption of microbial cell membranes.[3]

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tris(1H-indol-3-yl)methylium Salts | Derivative with maleimide fragment | Gram-positive bacteria | 0.13 - 1.0 | [3][4] |

| Tris(1H-indol-3-yl)methylium Salts | N-(Hydroxyalkyl) derivative | Gram-positive bacteria | 2.0 | [4] |

| Tris(1H-indol-3-yl)methylium Salts | Derivative with C3 alkyl radicals | Gram-positive bacteria | 0.25 | [4] |

| Indole-Thiazolidinone Derivatives | (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide | S. aureus | 37.9–113.8 µM | [5] |

| Indole Trimers | Various substituted trimers | B. anthracis, E. faecalis, L. monocytogenes, S. aureus | <0.8 - <5 | [6] |

| Indole-Triazole/Thiadiazole Derivatives | Various derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trimethyl indole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trimethyl indole derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the trimethyl indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Müller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Trimethyl indole derivative stock solution

-

Sterile 96-well plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the trimethyl indole derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of trimethyl indole derivatives are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

ROS-Induced DNA Damage and Apoptosis

Certain trimethyl indole derivatives, particularly photosensitizing agents like 1,1,2-trimethyl-1H-benzo[e]indole dyes, can induce the formation of reactive oxygen species (ROS) upon light irradiation. These ROS can cause DNA damage, leading to the activation of the DNA damage response (DDR) pathway and subsequent apoptosis.[8]

Tubulin Polymerization Inhibition and Mitotic Arrest

A significant number of indole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.

Structure-Activity Relationship (SAR) of Trimethyl Indole Derivatives

The biological activity of trimethyl indole derivatives is highly dependent on the substitution pattern of the methyl groups and other functional moieties on the indole ring. The following diagram illustrates some of the key structure-activity relationships.

References

- 1. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: Novel Indole-2-Carboxylic Acid Compounds

A Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold has long been a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Recent advancements have unveiled a new generation of these compounds with potent and selective activities, opening up promising avenues for the development of novel therapeutics. This technical guide provides an in-depth overview of the core aspects of these discoveries, focusing on their synthesis, biological evaluation, and mechanisms of action.

I. Novel Indole-2-Carboxylic Acid Derivatives: A Summary of Biological Activities

Recent research has led to the identification of novel indole-2-carboxylic acid derivatives with significant therapeutic potential in various disease areas, including infectious diseases, oncology, and inflammatory conditions. The quantitative biological data for some of the most promising compounds are summarized below.

Table 1: HIV-1 Integrase Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| 3 | HIV-1 Integrase (Strand Transfer) | - | [1] |

| 17a | HIV-1 Integrase (Strand Transfer) | 3.11 | [2][3] |

| 20a | HIV-1 Integrase (Strand Transfer) | 0.13 | [1] |

Table 2: Apoptosis Inducers in Cancer Cells

| Compound | Cell Line | EC50 (µM) (Caspase Activation) | GI50 (µM) (Growth Inhibition) | Reference |

| 3a (Screening Hit) | T47D (Breast Cancer) | - | - | [4] |

| 9a | T47D (Breast Cancer) | 0.1 | - | [4] |

| 9b | T47D (Breast Cancer) | 0.1 | 0.9 | [4] |

Table 3: IDO1/TDO Dual Inhibitors

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |

| 9o-1 | 1.17 | 1.55 | [5] |

| 9p-O | Double Digit Nanomolar | Double Digit Nanomolar | [5] |

Table 4: CysLT1 Selective Antagonists

| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |

| 17k | 0.0059 | 15 | [6] |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific discoveries. Provided below are the key experimental protocols for the synthesis and biological evaluation of the highlighted indole-2-carboxylic acid derivatives.

A. General Synthetic Procedures for Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

This section details the synthesis of novel indole-2-carboxylic acid derivatives that have shown potent inhibitory activity against HIV-1 integrase.

1. Esterification of 6-bromoindole-2-carboxylic acid (11) to Compound 12: To a solution of 6-bromoindole-2-carboxylic acid (11) in a suitable solvent (e.g., methanol), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the corresponding ester, compound 12.[7]

2. Synthesis of Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate (15): Compound 14 (100 mg, 0.32 mmol), 4-(trifluoromethyl)benzyl bromide (76 mg, 0.32 mmol), and potassium carbonate (133 mg, 0.96 mmol) are dissolved in dimethylformamide (DMF, 10 mL). The solution is stirred at room temperature for 5 hours (monitored by TLC). After the addition of 5 mL of water, the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (1:5 v/v ethyl acetate/petroleum ether) to afford the liquid-oily product (133 mg, 93% yield).[7]

3. Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl) benzyl)oxy)methyl) -1H-indole-2-carboxylic acid (17a): Sodium hydroxide (28 mg, 0.71 mmol) is added to a solution of compound 15 (100 mg, 0.24 mmol) in a mixed solution of methanol and water (4 mL, 3:1 methanol/water). The reaction is stirred at 80 °C for 1.5 hours. The mixture is then cooled to room temperature, and the pH is adjusted to 6 by adding acetic acid. The product is extracted with ethyl acetate (3 x 15 mL) and concentrated under reduced pressure to provide the crude product.[7]

4. Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate (3): 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) is dissolved in anhydrous ethanol (10 mL), and concentrated sulphuric acid (20 mg, 0.21 mmol) is added dropwise to the solution. The mixture is stirred at 80 °C for 2 hours (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted three times with ethyl acetate (3 x 30 mL). The combined organic phase is dried over anhydrous sodium sulfate and filtered under vacuum.[3]

B. Biological Evaluation Protocols

1. HIV-1 Integrase Strand Transfer Assay: The inhibitory activity of the synthesized compounds against the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available HIV-1 integrase assay kit. The assay measures the integration of a viral DNA substrate into a target DNA substrate. The reaction is typically carried out in the presence of Mg2+ ions, which are essential for the catalytic activity of the enzyme. The IC50 values are then determined from the dose-response curves.[3]

2. Cell-based Caspase High-Throughput Screening (HTS) Assay for Apoptosis Induction: The ability of the compounds to induce apoptosis is assessed using a cell-based caspase HTS assay. T47D breast cancer cells are treated with various concentrations of the test compounds. The activation of caspases, key executioner enzymes in apoptosis, is then measured using a luminogenic or fluorogenic substrate. The EC50 values are calculated from the resulting dose-response curves.[4]

3. Tubulin Polymerization Inhibition Assay: The mechanism of action for apoptosis induction can be further investigated through a tubulin polymerization inhibition assay. The compounds are incubated with purified tubulin, and the polymerization process is monitored by measuring the increase in turbidity or fluorescence. Known tubulin inhibitors are used as positive controls. This assay helps to determine if the compounds exert their apoptotic effect by interfering with microtubule dynamics.[4]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

A. Signaling Pathway of HIV-1 Integrase Inhibition

Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylic acid derivatives.

B. Experimental Workflow for Synthesis and Evaluation of HIV-1 Integrase Inhibitors

Caption: General workflow for the synthesis and evaluation of novel indole-2-carboxylic acid based HIV-1 integrase inhibitors.

C. Proposed Mechanism of Apoptosis Induction by Tubulin Polymerization Inhibitors

Caption: Proposed pathway of apoptosis induction via inhibition of tubulin polymerization.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive review of the broader class of substituted indole-2-carboxylic acids, offering insights into their synthesis, biological activities, and therapeutic potential, which can be extrapolated to inform research on the specific title compound.

Introduction

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The indole scaffold is a common motif in numerous biologically active natural products and synthetic drugs. Substitutions on the indole ring system, such as methyl and carboxylic acid groups, can significantly modulate the physicochemical properties and pharmacological activities of these molecules. This technical guide focuses on the synthesis, known biological activities, and therapeutic applications of substituted indole-2-carboxylic acids, with a particular emphasis on providing a framework for understanding the potential of this compound.

Synthesis of Substituted Indole-2-Carboxylic Acids

The synthesis of the indole-2-carboxylic acid core can be achieved through several established methods. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A common and versatile method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and an α-ketoacid, such as pyruvic acid. For this compound, a plausible starting material would be (2,5-dimethylphenyl)hydrazine reacting with pyruvic acid, followed by methylation.

Another widely used method is the Reissert indole synthesis , which involves the reductive cyclization of o-nitrophenylpyruvic acids. This method is particularly useful for preparing a variety of substituted indole-2-carboxylic acids.

Below is a generalized workflow for the synthesis of a substituted indole-2-carboxylic acid via the Fischer indole synthesis.

A patent describes a method for synthesizing indole-2-carboxylic acid using nitrotoluene and diethyl oxalate as main raw materials, with ferrous hydroxide as a catalyst, followed by reduction with hydrazine hydrate[1]. Other synthetic strategies include palladium-catalyzed coupling reactions and various cyclization methods to introduce substituents at different positions of the indole ring[2][3].

Biological Activities and Therapeutic Potential

Substituted indole-2-carboxylic acids have been investigated for a wide array of pharmacological activities. The nature and position of the substituents on the indole ring play a crucial role in determining their biological targets and efficacy.

Anti-inflammatory Activity

Certain derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor[4]. CysLTs are inflammatory mediators involved in asthma and allergic rhinitis. The carboxylic acid moiety at the C-2 position is often crucial for binding to the receptor.

Below is a simplified representation of the cysteinyl leukotriene signaling pathway and the point of intervention for CysLT1 antagonists.

Neurological Applications

Substituted indole-2-carboxylates have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site[5][6]. These compounds have shown potential in models of neurotoxicity and convulsions.

Antiviral Activity

Derivatives of indole-2-carboxylic acid have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs)[2][7][8][9]. The carboxylic acid group is thought to chelate with magnesium ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome.

Anticancer Activity

The indole-2-carboxamide scaffold has been investigated for its antiproliferative activity against various cancer cell lines. Some derivatives have been shown to act as dual inhibitors of EGFR and CDK2[10]. Furthermore, indole-2-carboxylic acid derivatives have been designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are implicated in tumor immune evasion[11]. Other studies have explored these compounds as inhibitors of tubulin polymerization and for their activity against pediatric brain tumors[3][12].

Antiparasitic Activity

Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[13][14].

Quantitative Data Summary

The following table summarizes quantitative biological data for a selection of substituted indole-2-carboxylic acid derivatives from the literature. This data illustrates the potency of these compounds against various biological targets. It is important to note that the specific compound this compound is not represented in these studies.

| Compound Class | Target | Representative Compound | IC50 / pEC50 / ED50 | Reference |

| CysLT1 Antagonists | CysLT1 Receptor | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | IC50: 0.0059 µM | [4] |

| NMDA Receptor Antagonists | Glycine Binding Site | 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8) | pKi: 8.5; ED50: 0.06 mg/kg (iv) | [5] |

| HIV-1 Integrase Inhibitors | HIV-1 Integrase | A 6-acetamido-indole-2-carboxylic acid derivative (17a) | IC50: 3.11 µM | [9] |

| Anticancer Agents | IDO1 | A 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IC50: 1.17 µM | [11] |

| Anticancer Agents | TDO | A 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IC50: 1.55 µM | [11] |

| Anticancer Agents | CDK2 | An indole-2-carboxamide derivative (5h) | IC50: 11 nM | [10] |

| Anti-Trypanosoma cruzi Agents | T. cruzi amastigotes | An indole-2-carboxamide derivative (24) | pEC50: 6.5 | [13][14] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is an example of a general procedure for the synthesis of an indole-2-carboxylic acid derivative, adapted from the literature.

General Procedure for Fischer Indole Cyclization:

-

Phenylhydrazone Formation: A solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) and 2-oxopropanoic acid (1.1 eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.

-

Cyclization: The phenylhydrazone is suspended in a high-boiling point solvent (e.g., acetic acid) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure indole-2-carboxylic acid derivative.

Note: Specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for each specific substrate.

Conclusion

References

- 1. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

initial screening of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Initial Screening of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive framework for the initial in vitro screening of a novel compound, this compound. Given the well-documented anticancer, antimicrobial, and anti-inflammatory potential of the indole scaffold, this guide outlines a tiered screening cascade to efficiently evaluate the therapeutic promise of this specific molecule. Detailed experimental protocols for primary assays in each of these therapeutic areas are provided, along with data presentation templates and visualizations of key signaling pathways that are often modulated by indole derivatives. This document is intended to serve as a practical resource for researchers initiating the pharmacological investigation of this and similar novel chemical entities.

Introduction to this compound

This compound is a small molecule belonging to the indole-2-carboxylic acid family. The indole nucleus is a key structural motif in many biologically active compounds. The strategic placement of three methyl groups and a carboxylic acid moiety on the indole ring suggests the potential for diverse biological interactions.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| SMILES | Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O |

| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Proposed Initial Screening Workflow

An efficient initial screening process is crucial for the early assessment of a novel compound's therapeutic potential. A tiered approach, starting with broad primary screens and progressing to more specific assays, is recommended.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on a classical approach involving a Japp-Klingemann reaction followed by a Fischer indole synthesis, which are reliable methods for the preparation of substituted indoles.[1][2][3][4]

The described multi-step synthesis starts from commercially available 2,5-dimethylaniline and ethyl 2-methylacetoacetate. The key steps include the formation of a diazonium salt, a subsequent Japp-Klingemann reaction to generate a hydrazone intermediate, cyclization via Fischer indole synthesis to form the indole core, and final hydrolysis to yield the target carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through the following four steps:

-

Diazotization of 2,5-dimethylaniline (1): Formation of the 2,5-dimethylbenzenediazonium chloride (2).

-

Japp-Klingemann Reaction: Reaction of the diazonium salt (2) with ethyl 2-methylacetoacetate (3) to yield ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4).

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone (4) to afford ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5).

-

Hydrolysis: Conversion of the ethyl ester (5) to the final product, this compound (6).

Experimental Protocols

Step 1: Synthesis of 2,5-dimethylbenzenediazonium chloride (2)

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylaniline (1) (10.0 g, 82.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (6.25 g, 90.6 mmol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature. The resulting solution of 2,5-dimethylbenzenediazonium chloride (2) is used immediately in the next step.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2,5-dimethylaniline (1) | 121.18 | 10.0 | 82.5 | 1.0 |

| Sodium Nitrite | 69.00 | 6.25 | 90.6 | 1.1 |

| 2,5-dimethylbenzenediazonium chloride (2) | 168.62 | - | 82.5 (theoretical) | 1.0 |

Step 2: Japp-Klingemann Reaction to Synthesize Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4)

Protocol:

-

In a 500 mL beaker, dissolve ethyl 2-methylacetoacetate (3) (12.9 g, 89.5 mmol) in ethanol (100 mL).

-

To this solution, add a solution of sodium hydroxide (7.2 g, 180 mmol) in water (50 mL) and stir for 1 hour at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution (2) from Step 1 to the stirred solution of the enolate of ethyl 2-methylacetoacetate.

-

A yellow to orange precipitate of the hydrazone (4) should form.

-

Continue stirring for 2 hours at 0-5 °C.

-

Filter the precipitate, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the product, ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4), under vacuum.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2,5-dimethylbenzenediazonium chloride (2) | 168.62 | - | 82.5 | 1.0 |

| Ethyl 2-methylacetoacetate (3) | 144.17 | 12.9 | 89.5 | 1.08 |

| Sodium Hydroxide | 40.00 | 7.2 | 180 | 2.18 |

| Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4) | 248.31 | - | - | - |

Step 3: Fischer Indole Synthesis of Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5)

Protocol:

-

In a 250 mL round-bottom flask, place the dried hydrazone (4) (10.0 g, 40.3 mmol).

-

Add polyphosphoric acid (PPA) (100 g) to the flask.

-

Heat the mixture with stirring at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice (300 g) with stirring.

-

The crude product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5).

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4) | 248.31 | 10.0 | 40.3 | 1.0 |

| Polyphosphoric Acid | - | 100 | - | Catalyst/Solvent |

| Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5) | 231.29 | - | - | - |

Step 4: Hydrolysis to this compound (6)

Protocol:

-

In a 250 mL round-bottom flask, dissolve the ethyl ester (5) (5.0 g, 21.6 mmol) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL).

-

Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

-

The carboxylic acid (6) will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound (6).

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5) | 231.29 | 5.0 | 21.6 | 1.0 |

| Sodium Hydroxide | 40.00 | 5.0 | 125 | 5.8 |

| This compound (6) | 203.24 | - | - | - |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Logical Relationship of Synthesis Stages

Caption: Logical progression of the synthesis and purification steps.

References

Application Notes and Protocols for Fischer Indole Synthesis of Trimethyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a venerable and versatile chemical reaction that constructs the indole aromatic heterocycle from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This method remains a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, where the indole scaffold is a privileged structure found in numerous bioactive molecules and approved drugs. This document provides detailed application notes and experimental protocols for the synthesis of various trimethyl-substituted indole derivatives, which are valuable building blocks in drug discovery and materials science.

The synthesis of trimethylated indoles via the Fischer method offers a direct route to compounds with modulated electronic and steric properties, influencing their biological activity and pharmacokinetic profiles. These derivatives serve as crucial intermediates for more complex molecules, including those with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

General Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of a substituted phenylhydrazine with a ketone (in this case, one that will yield a trimethylated indole) to form a phenylhydrazone.[2]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3]

-

[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, forming a new carbon-carbon bond.[3]

-

Aromatization: The intermediate rearomatizes, leading to a di-imine.

-

Cyclization and Ammonia Elimination: An intramolecular cyclization followed by the elimination of an ammonia molecule yields the final indole product.[3]

Key Applications in Drug Development

The indole nucleus is a fundamental structural motif in a vast array of pharmaceuticals. The introduction of methyl groups can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Trimethylated indoles can serve as precursors to:

-

Analogs of Natural Products: Many bioactive alkaloids contain the indole core.

-

Novel Therapeutic Agents: Used in the development of new drugs targeting a range of diseases.

-

Molecular Probes: For studying biological processes.

Experimental Protocols

The following section details the experimental procedures for the synthesis of several trimethyl indole derivatives.

Protocol 1: Synthesis of 2,3,3-Trimethylindolenine

This protocol describes the synthesis of 2,3,3-trimethylindolenine from aniline and 2-methyl-2-hydroxy-butan-3-one.[5]

Materials:

-

2-methyl-2-hydroxy-butan-3-one (408 parts by weight)

-

Aniline (558 parts by weight)

-